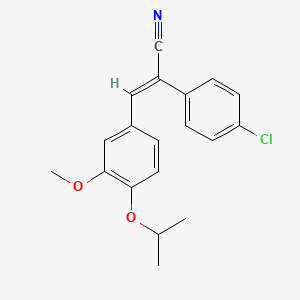
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile, also known as IMC-1, is a chemical compound that has been studied for its potential use in the treatment of chronic pain and fibromyalgia.
Mechanism of Action
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile is believed to work by inhibiting the activity of glial cells in the central nervous system. Glial cells are non-neuronal cells that support and protect neurons. In chronic pain and fibromyalgia, glial cells become activated and release pro-inflammatory cytokines, which contribute to pain and inflammation. By inhibiting glial cell activity, 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile may reduce pain and inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has been shown to reduce pain and improve quality of life in patients with fibromyalgia. In a clinical trial, patients who received 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile experienced a significant reduction in pain compared to those who received a placebo. 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has also been shown to improve sleep quality and reduce fatigue in patients with fibromyalgia.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile is its potential as a treatment for chronic pain and fibromyalgia. However, one limitation is the lack of research on its safety and efficacy. More research is needed to determine the optimal dosage and potential side effects of 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile.
Future Directions
Future research on 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile could include the development of more efficient synthesis methods, the identification of potential drug targets, and the investigation of its potential use in the treatment of other chronic pain disorders. Additionally, research could focus on the safety and efficacy of 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile in larger clinical trials.
Synthesis Methods
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 4-isopropoxy-3-methoxyphenylacetonitrile in the presence of a base and a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-bromoanisole to yield 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile.
Scientific Research Applications
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has been studied for its potential use in the treatment of chronic pain and fibromyalgia. Fibromyalgia is a chronic pain disorder characterized by widespread musculoskeletal pain, fatigue, and tenderness in localized areas. 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has been shown to reduce pain and improve quality of life in patients with fibromyalgia.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-13(2)23-18-9-4-14(11-19(18)22-3)10-16(12-21)15-5-7-17(20)8-6-15/h4-11,13H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSUOYTJKAPPE-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)
![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)
![5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5752278.png)

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)
![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)


